Isotopic Purity of Brexpiprazole-d8: A Technical Guide
Isotopic Purity of Brexpiprazole-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Brexpiprazole-d8, a deuterated analog of the atypical antipsychotic Brexpiprazole. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing Brexpiprazole-d8 as an internal standard in pharmacokinetic studies, metabolic research, and other analytical applications.
Quantitative Data on Isotopic Purity
The isotopic purity of Brexpiprazole-d8 is a critical parameter for ensuring the accuracy and reliability of quantitative bioanalytical methods. Commercially available Brexpiprazole-d8 exhibits a range of isotopic purities, as detailed in the table below. It is imperative for researchers to consult the certificate of analysis provided by the supplier for batch-specific data.
| Supplier/Source | Isotopic Purity Specification | Chemical Purity (HPLC) | Reference |
| Cayman Chemical | ≥99% deuterated forms (d1-d8) | - | [1] |
| Sussex Research Laboratories Inc. | >95% Isotopic Enrichment | >95% | [2] |
| LGC Standards | - | >95% | [3] |
| Cleanchem | Not Specified | >90% | [4] |
| Simson Pharma Limited | Certificate of Analysis Accompanied | - | [5] |
| AA BLOCKS, INC. | - | 96% | [6] |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds such as Brexpiprazole-d8 is typically accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the differentiation and quantification of isotopologues.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique for assessing isotopic purity by separating the deuterated compound from its non-deuterated counterparts and other impurities, followed by mass analysis.[7][8] A general protocol is outlined below.
Objective: To determine the isotopic distribution and purity of Brexpiprazole-d8.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF), Orbitrap).
Materials:
-
Brexpiprazole-d8 sample.
-
Appropriate high-purity solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate).
-
HPLC/UHPLC column suitable for the separation of Brexpiprazole.
Methodology:
-
Sample Preparation: Prepare a dilute solution of Brexpiprazole-d8 in a suitable solvent (e.g., 1 µg/mL in methanol).
-
Chromatographic Separation:
-
Inject the sample onto the LC system.
-
Employ a gradient elution method to achieve good separation of Brexpiprazole from any potential impurities.
-
The mobile phase composition and gradient will depend on the column chemistry but typically involves a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Analysis:
-
Ionize the eluent from the LC column using an appropriate ionization source, such as electrospray ionization (ESI).
-
Acquire full scan mass spectra in the mass range that includes the molecular ions of Brexpiprazole and its deuterated isotopologues.
-
The high resolution of the mass spectrometer is crucial to distinguish between the different isotopologues (d0 to d8).
-
-
Data Analysis:
-
Extract the ion chromatograms for each of the expected isotopologues of Brexpiprazole (M, M+1, M+2, ... M+8).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by expressing the peak area of the desired deuterated species (d8) as a percentage of the sum of the peak areas of all isotopologues. Corrections for the natural isotopic abundance of carbon-13 and other elements should be applied for accurate quantification.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used to confirm the position and extent of deuterium incorporation.
Objective: To confirm the sites of deuteration and assess the isotopic purity of Brexpiprazole-d8.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Brexpiprazole-d8 sample.
-
Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6).
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the Brexpiprazole-d8 sample in a suitable deuterated NMR solvent.
-
¹H NMR Spectroscopy:
-
Acquire a standard proton (¹H) NMR spectrum.
-
The absence or significant reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium will confirm the sites of deuteration.
-
Integration of the remaining proton signals relative to a known internal standard or a non-deuterated portion of the molecule can provide a quantitative measure of isotopic enrichment.
-
-
²H NMR Spectroscopy:
-
Acquire a deuterium (²H) NMR spectrum.
-
This spectrum will show signals corresponding to the deuterium atoms in the molecule, providing direct evidence of deuteration at specific positions.
-
-
Data Analysis:
-
Compare the ¹H NMR spectrum of Brexpiprazole-d8 with that of an authentic, non-deuterated Brexpiprazole standard.
-
Calculate the percentage of deuteration at each site by comparing the integral of the residual proton signal in the deuterated sample to the corresponding signal in the non-deuterated standard.
-
Visualizations
Brexpiprazole Signaling Pathway
Brexpiprazole's therapeutic effects are believed to be mediated through its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[5][11][12]
Caption: Brexpiprazole's mechanism of action at key neurotransmitter receptors.
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates a typical workflow for the determination of isotopic purity using LC-MS and NMR.
Caption: A generalized workflow for determining the isotopic purity of Brexpiprazole-d8.
References
- 1. Brexpiprazole has a low risk of dopamine D2 receptor sensitization and inhibits rebound phenomena related to D2 and serotonin 5‐HT2A receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of neurite outgrowth by brexpiprazole, a novel serotonin-dopamine activity modulator: a role for serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brexpiprazole has a low risk of dopamine D2 receptor sensitization and inhibits rebound phenomena related to D2 and serotonin 5-HT2A receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Involvement of presynaptic 5-HT1A receptors in the low propensity of brexpiprazole to induce extrapyramidal side effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Brexpiprazole: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]
